molecular formula C21H25N5O3 B4576408 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4576408
M. Wt: 395.5 g/mol
InChI Key: GGXYKWJMNCATAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the quinazolinone moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-29-19-8-3-2-6-17(19)26-11-9-25(10-12-26)14-20(28)24-21-22-13-15-16(23-21)5-4-7-18(15)27/h2-3,6,8,13H,4-5,7,9-12,14H2,1H3,(H,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYKWJMNCATAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C4C(=N3)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
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2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
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2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
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2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 5
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2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 6
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

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